1-Iodo-3-pentylbicyclo[1.1.1]pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-pentylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFTKZAHCSIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Iodo 3 Pentylbicyclo 1.1.1 Pentane
Retrosynthetic Dissection of 1-Iodo-3-pentylbicyclo[1.1.1]pentane: Strategic Considerations
The retrosynthetic analysis of this compound reveals several strategic disconnections, primarily centered around the construction of the strained bicyclic core. The most direct and widely adopted approach involves the disconnection of the two bridgehead C-C bonds linked to the pentyl and iodo groups. This strategy leads back to the highly strained and reactive intermediate, [1.1.1]propellane, and suitable precursors for the pentyl and iodide moieties.
This retrosynthetic strategy is based on the strain-release-driven reactivity of [1.1.1]propellane, where the central C1-C3 bond is susceptible to cleavage by various reactive species. The forward synthesis would then involve the addition of a pentyl radical and an iodine atom across this central bond in a single or multi-step sequence. Alternative, less common retrosynthetic approaches might consider the formation of the BCP core through intramolecular cyclization of a suitably functionalized cyclobutane (B1203170) precursor.
Synthetic Routes to the Bicyclo[1.1.1]pentane Core: Precursor Synthesis and Functionalization from [1.1.1]Propellane
The synthesis of the bicyclo[1.1.1]pentane core of the target molecule predominantly relies on the ring-opening functionalization of [1.1.1]propellane. This highly strained molecule serves as a versatile precursor, readily undergoing reactions with a variety of reagents to afford 1,3-disubstituted BCPs.
Radical-Mediated Ring-Opening of [1.1.1]Propellane for Bicyclo[1.1.1]pentane Core Formation
Radical-mediated reactions are the most common and efficient methods for the 1,3-difunctionalization of [1.1.1]propellane. ccspublishing.org.cn These reactions proceed via the addition of a radical species to the central C1-C3 bond of propellane, generating a bridgehead bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by a suitable radical or undergo an atom transfer reaction to yield the desired product.
A particularly relevant method for the synthesis of this compound is the atom transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane. ccspublishing.org.cnnih.gov This can be initiated by various means, including thermally, with chemical initiators like triethylborane, or photochemically. ccspublishing.org.cnnih.gov A highly efficient and scalable light-enabled approach involves the direct reaction of an alkyl iodide with [1.1.1]propellane in the absence of any catalyst or additive. nih.govresearchgate.net In the context of the target molecule, 1-iodopentane (B145852) would serve as the ideal precursor. The reaction is typically clean, and in many cases, the product can be obtained in high purity after simple evaporation of the solvent. nih.govresearchgate.net
The general mechanism involves the photochemical homolysis of the C-I bond of 1-iodopentane to generate a pentyl radical. This radical then adds to the central bond of [1.1.1]propellane, forming a 3-pentylbicyclo[1.1.1]pentan-1-yl radical. This radical subsequently abstracts an iodine atom from another molecule of 1-iodopentane to afford the final product, this compound, and regenerate the pentyl radical to propagate the chain reaction. researchgate.net
Table 1: Examples of Radical-Mediated Synthesis of 1-Iodo-3-alkylbicyclo[1.1.1]pentanes
| Alkyl Iodide Precursor | Initiation Method | Product | Reference |
|---|---|---|---|
| 1-Iodopentane | Light (365 nm LED) | This compound | nih.govresearchgate.net |
| Iodoethane | Triethylborane | 1-Iodo-3-ethylbicyclo[1.1.1]pentane | ccspublishing.org.cn |
Anionic and Organometallic Approaches to the Bicyclo[1.1.1]pentane Scaffold
Anionic and organometallic reagents can also be employed to open the central bond of [1.1.1]propellane, providing an alternative route to the BCP core. nih.gov This approach typically involves the addition of an organometallic nucleophile, such as an organolithium or Grignard reagent, to [1.1.1]propellane. nih.gov For the synthesis of the target molecule, a pentyl Grignard reagent (pentylmagnesium bromide) or pentyllithium could be used to introduce the pentyl group at one of the bridgehead positions.
The reaction generates a bicyclo[1.1.1]pentyl anion or a metallated BCP intermediate, which can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group at the other bridgehead position. While effective, these methods often require harsher reaction conditions compared to radical approaches and may have limited functional group tolerance. nih.gov
Intramolecular Cyclization and Rearrangement Pathways for Bicyclo[1.1.1]pentane Construction
While less common, intramolecular cyclization strategies offer a pathway to the BCP core that does not rely on [1.1.1]propellane. One such approach involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. This method allows for the construction of multi-substituted BCPs from readily available cyclobutanones. Although not a direct route to this compound, this strategy highlights the potential for developing propellane-free syntheses of complex BCP derivatives. Further functionalization of a BCP formed via this route would be necessary to install the iodo and pentyl groups.
Regioselective and Stereoselective Iodination Strategies for Bicyclo[1.1.1]pentane Frameworks
The introduction of the iodine atom onto the bicyclo[1.1.1]pentane framework can be achieved with high regioselectivity at the bridgehead positions. Due to the symmetry of the BCP core, stereoselectivity is not a concern in the synthesis of this compound. The iodination can occur either concurrently with the formation of the BCP core or as a separate step on a pre-functionalized BCP derivative.
Mechanistic Pathways of Iodination: Radical, Nucleophilic, and Electrophilic Approaches
The installation of the iodine atom can proceed through several mechanistic pathways, each with its own set of reagents and conditions.
Radical Iodination: As discussed in section 2.2.1, a radical chain mechanism is a highly effective way to introduce both the alkyl group and the iodine atom in a single transformation starting from an alkyl iodide and [1.1.1]propellane. ccspublishing.org.cnnih.govresearchgate.net The bridgehead BCP radical formed after the initial addition of the pentyl radical readily abstracts an iodine atom from the alkyl iodide precursor, ensuring the regioselective formation of the this compound. researchgate.net
Nucleophilic Iodination: While less direct for the primary synthesis of the target molecule, nucleophilic pathways can be relevant for the interconversion of functional groups on a pre-existing BCP scaffold. For instance, a BCP derivative with a good leaving group at the bridgehead position could potentially undergo nucleophilic substitution with an iodide salt. However, a more relevant nucleophilic approach in the context of BCP synthesis involves the trapping of an intermediate bicyclo[1.1.1]pentyl anion with an electrophilic iodine source. For example, after the addition of a pentyl anion to [1.1.1]propellane, the resulting BCP anion can react with molecular iodine (I₂) to form the C-I bond. nih.gov
Electrophilic Iodination: Electrophilic iodination of a C-H bond on a pre-formed pentyl-BCP is generally not a feasible approach due to the inertness of the bridgehead C-H bonds. However, an electrophilic pathway can be envisaged in the reaction of [1.1.1]propellane with an electrophilic iodine source. For example, the activation of [1.1.1]propellane with an electrophilic reagent like N-iodosuccinimide (NIS) has been shown to facilitate the addition of weak nucleophiles. nih.govliverpool.ac.uk In a hypothetical scenario for the target molecule, [1.1.1]propellane could be activated by an electrophilic iodine species, followed by the addition of a pentyl nucleophile. This approach, while mechanistically plausible, is less explored for the synthesis of 1-iodo-3-alkyl BCPs compared to radical methods.
Table 2: Comparison of Iodination Pathways
| Mechanistic Pathway | Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Radical | 1-Iodopentane, [1.1.1]propellane, Light/Initiator | 3-Pentylbicyclo[1.1.1]pentan-1-yl radical | High efficiency, scalability, mild conditions, one-pot | Requires handling of [1.1.1]propellane |
| Nucleophilic | Pentyllithium, [1.1.1]propellane, then I₂ | 1-Pentylbicyclo[1.1.1]pentan-3-ide | Direct introduction of pentyl group | Harsher conditions, lower functional group tolerance |
| Electrophilic | [1.1.1]propellane, NIS, Pentyl nucleophile | Halogen-bond complex | Potential for alternative reactivity | Less developed for this specific transformation |
Transition Metal-Catalyzed and Photoredox-Catalyzed Halogenation Methodologies
The introduction of an iodine atom at a bridgehead position of a BCP is a crucial step for accessing a wide range of derivatives. Modern catalytic methods, particularly those involving transition metals and photoredox catalysis, have revolutionized the synthesis of 1-iodo-3-alkylbicyclo[1.1.1]pentanes by offering mild and highly efficient pathways.
The primary route to 1-iodo-3-alkyl-BCPs involves the radical addition of an alkyl iodide to [1.1.1]propellane. Photoredox catalysis has proven to be a particularly powerful tool for this transformation, demonstrating broad substrate scope and excellent functional group tolerance. acs.org In a typical setup, a photocatalyst, such as an iridium complex (e.g., fac-[Ir(ppy)3]), absorbs visible light and enters an excited state. This excited photocatalyst can then engage in an electron transfer process with an alkyl iodide, generating an alkyl radical. This radical subsequently adds to the central bond of [1.1.1]propellane to form a bicyclo[1.1.1]pentyl radical. The final step involves the transfer of an iodine atom from another molecule of the alkyl iodide to the BCP radical, propagating a chain reaction and yielding the desired 1-iodo-3-alkylbicyclo[1.1.1]pentane. acs.org
The reaction conditions for these photoredox-catalyzed syntheses are generally mild, often proceeding at room temperature under irradiation with blue LEDs. The choice of solvent can be critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide frequently employed. The efficiency of these reactions allows for the synthesis of a diverse library of 1-iodo-3-alkyl-BCPs with various alkyl substituents.
| Alkyl Iodide | Photocatalyst | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|
| 1-Iodopentane | fac-[Ir(ppy)3] | Acetonitrile | Blue LED | 85 |
| tert-Butyl Iodide | fac-[Ir(ppy)3] | Acetonitrile | Blue LED | 92 |
| Iodocyclohexane | fac-[Ir(ppy)3] | Dimethylformamide | Blue LED | 78 |
While photoredox catalysis is a prominent method, other transition metal-based systems can also facilitate the synthesis of related BCP derivatives, primarily through subsequent cross-coupling reactions of the iodo-BCP product rather than direct iodination. For instance, iron-catalyzed cross-coupling reactions of 1-iodo-BCPs with Grignard reagents have been developed, showcasing the utility of the C-I bond installed via radical methods. acs.org
Convergent and Divergent Synthetic Approaches to this compound and Derivatives
The synthesis of complex molecules containing the 1-pentylbicyclo[1.1.1]pentan-1-yl moiety can be approached through either convergent or divergent strategies. The choice between these approaches depends on the desired final products and the availability of starting materials.
A divergent synthesis is particularly well-suited for creating a library of compounds from a common intermediate. In this context, this compound is an ideal starting point. The bridgehead carbon-iodine bond is amenable to a wide array of subsequent functionalizations, including various transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, respectively. This allows for the introduction of aryl, alkynyl, and amino groups at the bridgehead position, leading to a diverse range of derivatives. rsc.org
The functional group tolerance of these cross-coupling reactions is generally high, allowing for the late-stage functionalization of complex molecules. This divergent approach is highly valuable in drug discovery, where the rapid generation of analogues with varied substituents is essential for structure-activity relationship studies.
| Coupling Partner | Catalyst/Ligand | Reaction Type | Product Functional Group | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Suzuki | Phenyl | 88 |
| Phenylacetylene | PdCl2(PPh3)2/CuI | Sonogashira | Phenylethynyl | 91 |
| Aniline | Pd2(dba)3/Xantphos | Buchwald-Hartwig | Anilino | 75 |
A convergent synthesis , on the other hand, involves the assembly of the target molecule from several independently synthesized fragments. For this compound, a hypothetical convergent approach could involve the reaction of a pre-functionalized pentyl fragment with a suitably activated bicyclo[1.1.1]pentane core. However, the most common and practical syntheses of 1,3-disubstituted BCPs are more linear in nature, typically starting with the ring-opening of [1.1.1]propellane. nih.gov A multicomponent reaction, where the pentyl group and the iodine atom are introduced in a single step from different precursors, can be considered a highly efficient, albeit not strictly convergent, strategy. chemrxiv.org
Sustainable Synthesis Practices and Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals, including bicyclo[1.1.1]pentane derivatives. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.
One of the key green aspects of the photoredox-catalyzed synthesis of this compound is the use of visible light as a renewable energy source to drive the reaction. This often allows for reactions to be conducted at ambient temperature, reducing the energy input required for heating. Furthermore, some methodologies are moving towards metal-free photocatalysis, using organic dyes as sensitizers, which alleviates concerns about toxic heavy metal contamination in the final products. rsc.org
The development of syntheses in continuous flow reactors represents another significant advancement in the sustainable production of BCPs. researchgate.netrsc.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scale-up. acs.orgnih.gov For the synthesis of this compound, a flow process could involve the in-situ generation of [1.1.1]propellane followed by its immediate reaction with 1-iodopentane under photochemical conditions. chemrxiv.org This would minimize the handling of the highly strained and potentially hazardous propellane intermediate. researchgate.net
Strategic Applications of 1 Iodo 3 Pentylbicyclo 1.1.1 Pentane As a Versatile Synthetic Intermediate
Construction of Complex Organic Architectures Featuring Bicyclo[1.1.1]pentane Moieties
The rigid, rod-like nature of the 1,3-disubstituted BCP core makes it an ideal building block for constructing complex and well-defined molecular architectures. The reactivity of the carbon-iodine bond in 1-iodo-3-pentylbicyclo[1.1.1]pentane allows for its conversion into a variety of other functional groups, enabling its incorporation into larger structures through diverse coupling strategies.
Dendrimers are perfectly branched, monodisperse macromolecules with a central core and successive layers of branching units. nih.govscispace.com The synthesis of dendrimers can be achieved through divergent or convergent approaches, which involve the stepwise addition of monomer units. nih.govmdpi.com this compound can be elaborated into a bifunctional monomer suitable for dendrimer synthesis. For example, the iodo group can be converted to an azide (B81097), a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. researchgate.netenamine.net By introducing an alkyne functionality elsewhere in the molecule (e.g., on the pentyl chain or by replacing the pentyl group with a functionalized chain), the resulting BCP derivative can be iteratively "clicked" together to form dendrimer branches.
Design and Synthesis of Conformationally Restricted Bioisosteres and Medicinal Chemistry Scaffolds
In medicinal chemistry, the "escape from flatland"—the move away from planar, aromatic structures toward more three-dimensional molecules—is a key strategy for improving drug properties. nih.gov The BCP scaffold is a prime example of a saturated, sp³-rich bioisostere that can replace flat aromatic rings. researchgate.netchemrxiv.org this compound is a gateway molecule to a vast chemical space of BCP-containing compounds for drug discovery. The iodo group serves as the attachment point to the main drug scaffold, while the pentyl group can mimic substituents on the aromatic ring being replaced. nih.govnih.gov Replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP has been shown to enhance metabolic stability, increase aqueous solubility, and improve membrane permeability. researchgate.netnih.govtcichemicals.com
Scaffold variation is a fundamental tool in SAR studies to optimize the biological activity and pharmacokinetic profile of a lead compound. The substitution of a core structural motif with a BCP unit derived from an iodo-BCP intermediate can lead to significant improvements. For example, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP scaffold effectively prevented amide hydrolysis, a major metabolic liability, thereby dramatically improving the compound's stability and pharmacokinetic profile. nih.gov In another study, a BCP moiety was used as a rigid bioisostere for a flexible alkyl chain in lipoxin A4 analogues to probe the impact of conformational restriction on anti-inflammatory activity. nih.gov These studies highlight how BCPs can be used to systematically alter molecular shape and properties to establish robust SAR.
| Original Moiety | BCP-based Bioisostere | Parent Compound Class | Observed Improvement | Reference |
|---|---|---|---|---|
| para-Substituted Phenyl Ring | 1,3-Disubstituted Bicyclo[1.1.1]pentane | IDO1 Inhibitor | Mitigation of amide hydrolysis, improved metabolic stability. | nih.gov |
| Flexible Alkyl Chain | Bicyclo[1.1.1]pentane Unit | Lipoxin A4 Analogue | Increased conformational rigidity for probing SAR. | nih.gov |
| para-Substituted Fluorophenyl Ring | 1,3-Disubstituted Bicyclo[1.1.1]pentane | γ-Secretase Inhibitor | Enhanced passive permeability and aqueous solubility. | researchgate.net |
Chemical probes are essential tools for studying biological systems. The linker connecting the probe's functional components (e.g., a binding motif and a reporter tag) is critical to its function. An ideal linker should maintain a precise distance and orientation between these components without engaging in nonspecific interactions. The BCP scaffold, accessible from this compound, serves as an excellent rigid, linear linker. digitellinc.com The iodo group can be converted to an azide or alkyne, allowing for facile attachment to one part of the probe via click chemistry. enamine.netchemrxiv.org The other end can be functionalized similarly. The BCP's rigid structure ensures a well-defined separation between the connected moieties, a significant advantage over flexible alkyl chain linkers which can adopt multiple conformations.
Materials Science Applications of Bicyclo[1.1.1]pentane Derivatives
The unique structural properties of BCP derivatives also make them valuable in materials science. The rigid, rod-like geometry of 1,3-disubstituted BCPs, synthesized from intermediates like this compound, allows them to be used as components in liquid crystals. researchgate.net Furthermore, they can serve as "molecular tectons," or building blocks, for the construction of supramolecular assemblies and metal-organic frameworks where precise control over pore size and geometry is required. digitellinc.com The BCP unit can also function as a non-conjugated, electronically insulating bridge in studies of electron transfer, allowing for the investigation of long-range electronic communication through space rather than through bonds. digitellinc.com In these applications, the pentyl group on the BCP core can be used to tune the solubility and packing behavior of the resulting materials.
Future Directions and Emerging Research Avenues in the Chemistry of 1 Iodo 3 Pentylbicyclo 1.1.1 Pentane and Bicyclo 1.1.1 Pentanes
Uncharted Reactivity and Novel Transformation Discoveries of Bicyclo[1.1.1]pentanes
While the synthesis of 1,3-disubstituted BCPs has seen considerable progress, the exploration of new reactivity patterns and transformations remains a fertile ground for discovery. Much of the current synthetic chemistry of BCPs revolves around the ring-opening of [1.1.1]propellane. nih.govresearchgate.net Future research will likely focus on moving beyond this paradigm to uncover novel ways to functionalize the BCP core.
One area of emerging interest is the functionalization of the bridge C-H bonds, which has traditionally been challenging. nih.gov Recent advancements, such as rhodium-catalyzed enantioselective bridgehead C-H functionalization, have opened the door to new possibilities for creating complex BCP derivatives. nih.gov Further exploration of transition-metal catalysis is expected to yield new methods for direct C-H activation and functionalization at both bridgehead and bridge positions of the BCP skeleton.
Moreover, the reactivity of functional groups attached to the BCP core is another area ripe for investigation. For instance, the development of novel cross-coupling reactions utilizing iodo-BCPs as electrophiles is a significant step forward, as it expands the toolkit for creating all-carbon disubstituted BCPs under mild conditions. researchgate.net Researchers are also exploring multicomponent reactions that allow for the rapid assembly of complex BCPs from simple starting materials in a single step. researchgate.netchemrxiv.orgrsc.org These approaches offer a streamlined path to novel BCP structures with diverse functionalities. A recent visible-light-induced, metal- and additive-free multicomponent reaction has been developed to synthesize 1-thiol-3-alkyl bicyclo[1.1.1]pentanes, highlighting a sustainable approach to Csp³-C and Csp³–S bond formation on the BCP core. rsc.org
Recent research has also demonstrated a one-step visible light-induced method for synthesizing bicyclo[1.1.1]pentane-ketones at room temperature, which tolerates oxidation-sensitive groups. keaipublishing.com Additionally, a novel reaction for producing 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes has been reported, utilizing mild and metal-free conditions. rsc.org
Advancements in Asymmetric Synthesis and Stereocontrol for Bicyclo[1.1.1]pentane Derivatives
The synthesis of chiral BCPs with defined stereochemistry is a critical challenge, as the three-dimensional nature of bioactive molecules is paramount to their function. While methods for synthesizing racemic BCPs are well-established, the development of catalytic asymmetric strategies for accessing enantioenriched BCPs is a key area of future research. acs.orgresearchgate.net
Current approaches to chiral BCPs often rely on chiral auxiliaries or the resolution of racemic mixtures. researchgate.net However, the direct catalytic asymmetric synthesis of α-chiral BCPs is now emerging. researchgate.netnih.gov These methods often involve the combination of photoredox and organocatalysis to generate chiral radical intermediates that react with [1.1.1]propellane to install a stereocenter. researchgate.net Another promising strategy is the asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution of in situ formed BCP-Grignard reagents, which provides access to α-chiral 1,3-difunctionalized BCPs without the need for transition metals. acs.orgnih.gov
Future work in this area will likely focus on expanding the scope of these asymmetric transformations to a wider range of substrates and developing new catalytic systems with improved efficiency and enantioselectivity. The ability to control the stereochemistry at the bridgehead and adjacent positions will be crucial for fine-tuning the biological activity of BCP-containing drug candidates. The direct enantioselective functionalization of propellane itself is still a largely unexplored area, representing a significant opportunity for future research. rsc.org
Synergistic Approaches: Combining Experimental and Computational Methods for Mechanistic Insights and Design
The interplay between experimental and computational chemistry is becoming increasingly vital for advancing the field of BCP synthesis. acs.org Density Functional Theory (DFT) calculations, for example, have been instrumental in understanding the reaction mechanisms of novel BCP transformations. nih.govnih.gov These computational tools can help to elucidate the nature of reactive intermediates, predict the feasibility of proposed reaction pathways, and rationalize observed stereochemical outcomes. acs.orgbohrium.com
By combining experimental observations with computational modeling, researchers can gain a deeper understanding of the factors that govern the reactivity of BCPs and their precursors. nih.gov This synergistic approach can accelerate the discovery and optimization of new synthetic methods. For instance, computational analysis has been used to validate the involvement of triplet carbene intermediates in novel BCP syntheses and to understand the importance of substituent effects in stabilizing reaction intermediates. acs.orgfigshare.com
Looking ahead, the integration of computational tools in the design of new BCP-based molecules and synthetic routes is expected to become even more prevalent. Machine learning and artificial intelligence could also play a role in predicting the properties of novel BCP derivatives and identifying promising synthetic targets.
Exploration of Sustainable and Economical Synthetic Routes to Bicyclo[1.1.1]pentane Derivatives
As the demand for BCPs in industry grows, the development of sustainable and economical synthetic routes is becoming a critical priority. rsc.orgnih.gov Many current methods for BCP synthesis rely on the use of [1.1.1]propellane, which can be challenging to handle and synthesize on a large scale. nih.gov Therefore, there is a significant need for alternative and more practical approaches.
Recent efforts have focused on developing flow chemistry methods for the synthesis of BCPs, which can offer advantages in terms of safety, scalability, and efficiency. nih.gov For example, a scalable, light-driven reaction between alkyl iodides and propellane in flow has been developed that does not require catalysts or additives. nih.gov In-flow photochemical addition of propellane to diacetyl has enabled the kilogram-scale production of a key BCP intermediate. nih.gov The development of metal-free and additive-free reactions, such as the visible-light-driven synthesis of 1-thiol-3-alkyl BCPs, also contributes to the goal of sustainable synthesis. rsc.org
Future research will likely continue to focus on developing greener synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. The development of catalytic methods that can operate under mild conditions with high atom economy will be particularly important for the large-scale production of BCP building blocks. chinesechemsoc.org
Potential for Highly Functionalized Bicyclo[1.1.1]pentane Building Blocks in Academia and Industry
The development of new synthetic methods is enabling access to a growing diversity of highly functionalized BCP building blocks. rsc.orgacs.org These synthons, equipped with various reactive handles, serve as versatile platforms for the synthesis of complex molecules in both academic and industrial settings. rsc.org For instance, the synthesis of BCPs bearing both carbon and halogen substituents under mild conditions provides valuable intermediates for further diversification. rsc.org
The ability to introduce a wide range of functional groups onto the BCP scaffold is crucial for its application in drug discovery, as it allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. nih.govpnas.org The synthesis of BCP analogues of existing drugs and bioactive molecules has demonstrated the potential of this scaffold to improve properties such as metabolic stability and solubility. nih.govchemrxiv.org
In the future, the demand for novel and highly functionalized BCP building blocks is expected to continue to grow. Research will likely focus on developing methods to access previously inaccessible substitution patterns, such as 1,2-difunctionalized BCPs, which could serve as mimics for ortho- and meta-substituted arenes. pnas.org The availability of a diverse toolbox of BCP building blocks will undoubtedly accelerate the discovery of new drug candidates and advanced materials.
Interactive Data Table of Bicyclo[1.1.1]pentane Research Highlights
| Research Area | Key Advancement | Significance |
| Uncharted Reactivity | Rhodium-catalyzed C-H functionalization nih.gov | Enables direct modification of the BCP bridgehead. |
| Multicomponent reactions researchgate.netchemrxiv.orgrsc.org | Allows for rapid construction of complex BCPs in a single step. | |
| Visible-light-induced synthesis of BCP-ketones keaipublishing.com | Provides a mild, metal-free route to important building blocks. | |
| Asymmetric Synthesis | Direct catalytic asymmetric synthesis of α-chiral BCPs researchgate.netnih.gov | Provides access to enantioenriched BCPs with defined stereochemistry. |
| NHC-catalyzed asymmetric allylic substitution acs.orgnih.gov | A transition-metal-free method for synthesizing chiral BCPs. | |
| Synergistic Approaches | Use of DFT to elucidate reaction mechanisms nih.govnih.gov | Provides a deeper understanding of BCP reactivity. |
| Computational validation of reactive intermediates acs.orgfigshare.com | Accelerates the discovery and optimization of new reactions. | |
| Sustainable Synthesis | Flow chemistry for scalable BCP synthesis nih.govnih.gov | Enables safe and efficient large-scale production. |
| Metal- and additive-free multicomponent reactions rsc.org | Reduces environmental impact and simplifies purification. | |
| Functionalized Building Blocks | Synthesis of 1-halo-3-substituted BCPs rsc.org | Provides versatile intermediates for further functionalization. |
| Access to 1,2-difunctionalized BCPs pnas.org | Expands the scope of BCPs as arene bioisosteres. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to access 1-Iodo-3-pentylbicyclo[1.1.1]pentane, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves radical-mediated difunctionalization of [1.1.1]propellane. For example, bromoalkylation via radical intermediates (e.g., using N-bromosuccinimide) opens the propellane ring to form bromo-BCP derivatives, which can undergo further iodination . Alternatively, dichlorocarbene insertion into bicyclo[1.1.0]butanes followed by reduction yields BCP scaffolds, with iodination achieved via halogen exchange reactions . Reaction temperature (<0°C) and stoichiometric control of iodine sources (e.g., NaI/CuI) are critical to minimize side products like diiodinated byproducts.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) identifies strain-induced vibrational modes in the BCP core, such as asymmetric C–C stretching at ~1,200 cm⁻¹ . Nuclear magnetic resonance (NMR) is essential: the deshielded proton environment of the pentyl chain shows distinct splitting patterns in ¹H NMR (δ 1.2–1.6 ppm for CH₂ groups), while ¹³C NMR reveals quaternary carbons at δ 50–60 ppm . X-ray crystallography provides definitive confirmation of the bicyclic framework and iodine substitution pattern .
Q. Why is bicyclo[1.1.1]pentane (BCP) utilized as a bioisostere in drug design, and how does iodination enhance its utility?
- Methodological Answer : BCP’s rigid, three-dimensional structure reduces lipophilicity (cLogP decrease by ~1.5 units) compared to phenyl rings, improving solubility and metabolic stability . Iodination introduces a heavy atom for radiolabeling (e.g., in PET tracers) or serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura to attach pharmacophores). The pentyl chain further modulates steric bulk and pharmacokinetic properties .
Advanced Research Questions
Q. What strategies optimize the functionalization of this compound for complex molecule synthesis?
- Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) is effective but requires ligand optimization (e.g., XPhos) to mitigate steric hindrance from the BCP core . Photoredox catalysis enables C–H amidation for PROTAC applications, leveraging Ru(bpy)₃²⁺ to generate amidyl radicals for selective functionalization . Computational modeling (DFT) predicts regioselectivity in radical additions, guiding reagent selection .
Q. How do mechanistic studies explain contradictions in the reactivity of iodinated BCP derivatives under different conditions?
- Methodological Answer : Competing pathways arise in radical reactions: iodine’s polar effect directs radical addition to the less hindered bridgehead, while steric effects favor distal positions. Kinetic studies (e.g., EPR spectroscopy) reveal that iodinated BCPs exhibit slower radical recombination rates (~10³ M⁻¹s⁻¹) compared to non-halogenated analogs, attributed to electron-withdrawing effects . Solvent polarity (e.g., DMF vs. THF) further modulates transition-state stabilization .
Q. What analytical challenges arise in assessing the stability of this compound, and how are they addressed?
- Methodological Answer : Iodine’s lability under light or heat necessitates stability studies via accelerated degradation testing (40°C/75% RH for 4 weeks). LC-MS with ion-pairing agents (e.g., ammonium acetate) detects dehalogenation products (e.g., BCP-OH). Purity confirmation requires orthogonal methods: elemental analysis (C, H, N) and ICP-MS for iodine quantification, as commercial standards often lack analytical data .
Q. How can computational models predict the physicochemical properties of iodinated BCP derivatives for medicinal chemistry?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) assess conformational rigidity, while COSMO-RS predicts solubility in biorelevant media (e.g., FaSSIF). QSAR models correlate iodine’s electronegativity with target binding (e.g., γ-secretase inhibition ΔpIC₅₀ = 0.3–0.7 vs. non-iodinated analogs) .
Q. What role does this compound play in developing proteolysis-targeting chimeras (PROTACs)?
- Methodological Answer : The iodine atom serves as a handle for late-stage conjugation to E3 ligase ligands (e.g., thalidomide analogs) via Sonogashira coupling. The BCP core enhances cell permeability (PAMPA logPe > -5.0) and reduces efflux (MRP1 IC₅₀ > 10 µM). In vitro assays (e.g., Western blot) confirm target degradation (DC₅₀ ~ 50 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
